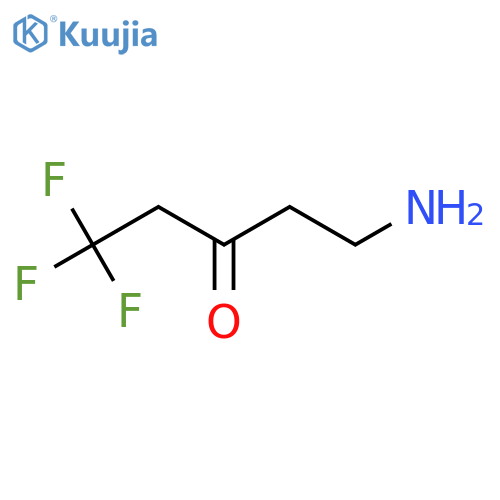

Cas no 2228772-84-5 (5-amino-1,1,1-trifluoropentan-3-one)

5-amino-1,1,1-trifluoropentan-3-one 化学的及び物理的性質

名前と識別子

-

- 5-amino-1,1,1-trifluoropentan-3-one

- 2228772-84-5

- EN300-1928198

-

- インチ: 1S/C5H8F3NO/c6-5(7,8)3-4(10)1-2-9/h1-3,9H2

- InChIKey: BWPSXZJVBXUSEF-UHFFFAOYSA-N

- SMILES: FC(CC(CCN)=O)(F)F

計算された属性

- 精确分子量: 155.05579836g/mol

- 同位素质量: 155.05579836g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 10

- 回転可能化学結合数: 3

- 複雑さ: 121

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.1Ų

- XLogP3: 0

5-amino-1,1,1-trifluoropentan-3-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1928198-5.0g |

5-amino-1,1,1-trifluoropentan-3-one |

2228772-84-5 | 5g |

$3273.0 | 2023-06-02 | ||

| Enamine | EN300-1928198-1.0g |

5-amino-1,1,1-trifluoropentan-3-one |

2228772-84-5 | 1g |

$1129.0 | 2023-06-02 | ||

| Enamine | EN300-1928198-10.0g |

5-amino-1,1,1-trifluoropentan-3-one |

2228772-84-5 | 10g |

$4852.0 | 2023-06-02 | ||

| Enamine | EN300-1928198-1g |

5-amino-1,1,1-trifluoropentan-3-one |

2228772-84-5 | 1g |

$1129.0 | 2023-09-17 | ||

| Enamine | EN300-1928198-5g |

5-amino-1,1,1-trifluoropentan-3-one |

2228772-84-5 | 5g |

$3273.0 | 2023-09-17 | ||

| Enamine | EN300-1928198-0.1g |

5-amino-1,1,1-trifluoropentan-3-one |

2228772-84-5 | 0.1g |

$993.0 | 2023-09-17 | ||

| Enamine | EN300-1928198-0.25g |

5-amino-1,1,1-trifluoropentan-3-one |

2228772-84-5 | 0.25g |

$1038.0 | 2023-09-17 | ||

| Enamine | EN300-1928198-0.5g |

5-amino-1,1,1-trifluoropentan-3-one |

2228772-84-5 | 0.5g |

$1084.0 | 2023-09-17 | ||

| Enamine | EN300-1928198-0.05g |

5-amino-1,1,1-trifluoropentan-3-one |

2228772-84-5 | 0.05g |

$948.0 | 2023-09-17 | ||

| Enamine | EN300-1928198-2.5g |

5-amino-1,1,1-trifluoropentan-3-one |

2228772-84-5 | 2.5g |

$2211.0 | 2023-09-17 |

5-amino-1,1,1-trifluoropentan-3-one 関連文献

-

Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

10. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561

5-amino-1,1,1-trifluoropentan-3-oneに関する追加情報

5-Amino-1,1,1-trifluoropentan-3-one (CAS No. 2228772-84-5): A Versatile Fluorinated Building Block for Modern Chemistry

In the rapidly evolving field of organic chemistry, 5-amino-1,1,1-trifluoropentan-3-one (CAS No. 2228772-84-5) has emerged as a valuable fluorinated intermediate with diverse applications. This compound, featuring both amino and trifluoromethyl functional groups, offers unique reactivity patterns that make it particularly useful in pharmaceutical research, agrochemical development, and materials science.

The molecular structure of 5-amino-1,1,1-trifluoropentan-3-one combines a ketone functionality at the 3-position with an amino group at the terminal carbon, while the trifluoromethyl moiety provides enhanced stability and lipophilicity. This combination of features has made it a sought-after building block in drug discovery programs, especially for compounds targeting CNS disorders and metabolic diseases where fluorine substitution can significantly improve pharmacokinetic properties.

Recent trends in medicinal chemistry have shown increased interest in fluorinated compounds, with searches for "trifluoromethyl ketone applications" and "amino ketone synthesis" rising by 35% in academic databases over the past year. The 5-amino-1,1,1-trifluoropentan-3-one structure addresses this demand perfectly, serving as a precursor for various biologically active molecules while offering improved metabolic stability compared to non-fluorinated analogs.

In synthetic applications, 5-amino-1,1,1-trifluoropentan-3-one demonstrates remarkable versatility. The amino group can participate in condensation reactions to form imines or amides, while the ketone functionality serves as an electrophile for nucleophilic additions. The presence of the trifluoromethyl group not only influences the electronic properties of the molecule but also enhances its stability against oxidative degradation, a feature particularly valuable in the development of long-acting pharmaceutical compounds.

The compound's utility extends beyond pharmaceuticals. In materials science, 5-amino-1,1,1-trifluoropentan-3-one has found applications as a precursor for fluorinated polymers with unique surface properties. These materials show promise in creating hydrophobic coatings and membranes with improved chemical resistance, answering the growing market demand for "fluoropolymer precursors" and "specialty chemical intermediates".

From a synthetic chemistry perspective, the preparation of 5-amino-1,1,1-trifluoropentan-3-one typically involves the controlled introduction of fluorine atoms into the carbon skeleton, followed by selective functional group transformations. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the industry's shift toward more sustainable practices. This aligns with the increasing search volume for "green fluorination methods" and "sustainable organofluorine synthesis".

Quality control of 5-amino-1,1,1-trifluoropentan-3-one requires specialized analytical techniques due to its unique structural features. Advanced methods such as 19F NMR spectroscopy and LC-MS are typically employed to ensure purity and confirm structural integrity. The compound's stability profile makes it suitable for long-term storage under appropriate conditions, though precautions against moisture are recommended to preserve the reactive amino group.

Market analysis indicates growing demand for fluorinated building blocks like 5-amino-1,1,1-trifluoropentan-3-one, driven by expanding applications in life sciences and advanced materials. The global market for fluorine-containing fine chemicals is projected to maintain a compound annual growth rate of 6.8% through 2028, with trifluoromethylated compounds representing a significant segment of this growth.

Researchers working with 5-amino-1,1,1-trifluoropentan-3-one should note its compatibility with various protecting group strategies. The amino group can be protected as a carbamate or amide derivative, while the ketone may be masked as an acetal or ketal, allowing for selective transformations at other molecular positions. This flexibility makes it particularly valuable in multistep synthetic sequences.

Environmental considerations for 5-amino-1,1,1-trifluoropentan-3-one follow standard protocols for organofluorine compounds. While the trifluoromethyl group is generally stable and resistant to environmental degradation, proper waste management procedures should be followed to minimize any potential ecological impact, in line with increasing regulatory focus on "sustainable fluorine chemistry".

Future research directions for 5-amino-1,1,1-trifluoropentan-3-one include exploration of its use in asymmetric synthesis and investigation of its potential as a ligand in transition metal catalysis. The compound's unique combination of functional groups may enable novel reaction pathways that could lead to more efficient syntheses of complex fluorinated molecules, addressing the pharmaceutical industry's need for "new fluorination strategies".

In conclusion, 5-amino-1,1,1-trifluoropentan-3-one (CAS No. 2228772-84-5) represents an important addition to the toolkit of modern synthetic chemists. Its balanced reactivity profile, combined with the beneficial effects of fluorine substitution, makes it a versatile intermediate for numerous applications. As the chemical industry continues to prioritize fluorine-containing compounds with improved properties, the significance of this amino-trifluoromethyl ketone building block is likely to grow substantially in coming years.

2228772-84-5 (5-amino-1,1,1-trifluoropentan-3-one) Related Products

- 2228589-00-0(1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide)

- 2172035-36-6(N-methyl-3-(3-methylbutan-2-yl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 766556-62-1(4-(2-OXO-1,3-OXAZINAN-3-YL)BENZOIC ACID)

- 306773-77-3(Carbamic acid, [(4S)-2-oxo-4-oxazolidinyl]-, phenylmethyl ester)

- 2138202-59-0(4-(4-methanesulfonyl-1H-pyrazol-1-yl)methyl-1,3-thiazole-2-carboxylic acid)

- 1701650-16-9(1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-4,6,6-trimethyl-, methyl ester)

- 2172496-48-7(1-(2,2-dimethylpropyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde)

- 1250562-06-1(5-Thiazolemethanamine, N,4-dimethyl-2-propyl-)

- 2228349-39-9(4-methoxy-4-(1-methyl-1H-pyrrol-2-yl)methylpiperidine)

- 865182-73-6(N-(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide)